6-Fluoro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-Fluoro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a fluorine atom at the sixth position, a hydroxyl group at the fourth position, and a benzoxazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method is known for its simplicity and high yield . The reaction conditions are mild, and the process is compatible with various functional groups, making it a versatile approach for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and acetic acid are used in the reductive cyclization process.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups at the fluorine position.
Scientific Research Applications
6-Fluoro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom, which can affect its reactivity and biological activity.
6-Chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
6-Methyl-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness: The presence of the fluorine atom in 6-Fluoro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and material science.
Properties
CAS No. |
921611-64-5 |
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Molecular Formula |
C8H6FNO3 |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
6-fluoro-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6FNO3/c9-5-1-2-7-6(3-5)10(12)8(11)4-13-7/h1-3,12H,4H2 |
InChI Key |
LGSRGAGHVDOILK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)F)O |
Origin of Product |
United States |
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